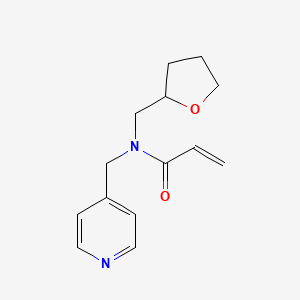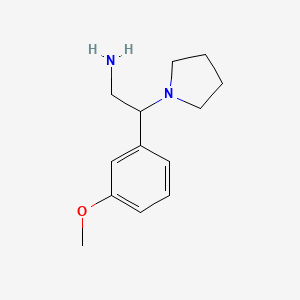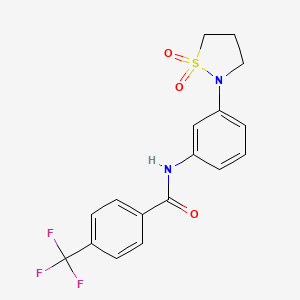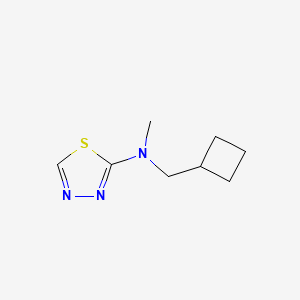![molecular formula C14H22N2 B2386135 1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine CAS No. 359878-18-5](/img/structure/B2386135.png)
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine
Overview
Description
“1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1042624-28-1 . It has a molecular weight of 218.34 . The IUPAC name for this compound is 1-methyl-N-(3-methylbenzyl)-4-piperidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm^3 . The boiling point is 324.8±35.0 °C at 760 mmHg . The compound has a molar refractivity of 69.3±0.4 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Synthesis and Material Science
Synthesis of Repaglinide Intermediate : The compound serves as an intermediate in synthesizing Repaglinide, an oral medication for diabetes. A study by Liu, Huang, & Zhang (2011) highlights its synthesis involving Grignard reaction, oxidation, and piperidine substitution.
Polymerization Applications : In material science, a study by Wang et al. (2005) discusses the Michael addition polymerizations of trifunctional amines, including 4-aminomethyl piperidine, with diacrylamides. This process leads to novel linear poly(amido amine)s.
Crystal Structure Analysis : A study by Ribet et al. (2005) presents the conformational analysis and crystal structure of a similar compound. This research contributes to understanding the molecular structure and properties in the solid state.
Chemical Reactivity and Mechanism Studies
Aminolysis Mechanism : The aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary amines, including piperidine derivatives, is studied by Castro et al. (1999). This research provides insights into the reaction mechanisms and kinetics in organic chemistry.
Amide Conformational Analysis : The work by Rauk et al. (1983) on the conformational analysis of chiral hindered amides, including piperidine derivatives, offers valuable information on molecular structure and dynamics.
Biological and Medicinal Research
Anticancer Agent Synthesis : A study by Rehman et al. (2018) details the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents.
HIV-1 Infection Treatment : A research by Palani et al. (2002) investigates oximino-piperidino-piperidine amides as orally bioavailable human CCR5 antagonists for treating HIV-1 infection.
Amine Oxidase Inhibition : Bhatti et al. (1988) explore the inhibition of bovine plasma amine oxidase by analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, emphasizing the importance of molecular structure in enzyme inhibition.
Pharmaceutical Chemistry : Mobio et al. (1989) discuss the synthesis, steric structure, and physiological activity of various 4-oxo(hydroxy, amino)piperidines, contributing to pharmaceutical chemistry research.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-5-13(6-4-12)11-15-14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWKHHXNKKLBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)






![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)
![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)


![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)

